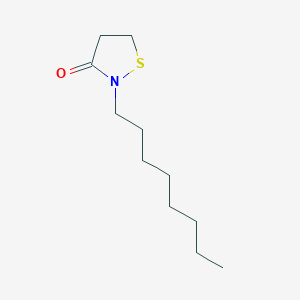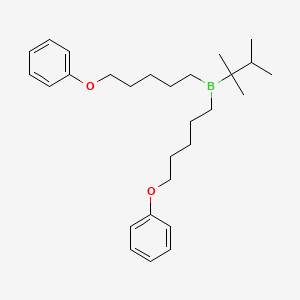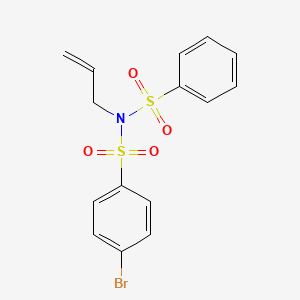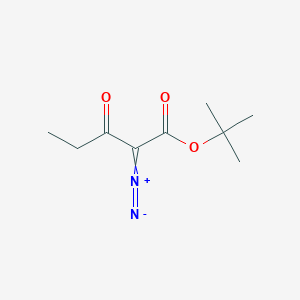![molecular formula C5H7NO3S2 B14336171 Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide CAS No. 106159-30-2](/img/structure/B14336171.png)
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-hydroxy amides with Deoxo-Fluor® to form oxazolines, which can then be converted to oxazoles using commercial manganese dioxide . The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thione derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,4-d]imidazol-2(3H)-one, tetrahydro-, 5,5-dioxide: A structurally related compound with similar properties.
Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide:
Uniqueness
Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
106159-30-2 |
|---|---|
Fórmula molecular |
C5H7NO3S2 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
5,5-dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-d][1,3]oxazole-2-thione |
InChI |
InChI=1S/C5H7NO3S2/c7-11(8)1-3-4(2-11)9-5(10)6-3/h3-4H,1-2H2,(H,6,10) |
Clave InChI |
PUPDNGPZYDLKMY-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(CS1(=O)=O)OC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)

![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)


![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)





![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
